molecular formula C16H31NO B8758273 2-Oxazoline, 4,4-dimethyl-2-undecyl- CAS No. 46921-17-9

2-Oxazoline, 4,4-dimethyl-2-undecyl-

Cat. No. B8758273
Key on ui cas rn: 46921-17-9
M. Wt: 253.42 g/mol
InChI Key: FREPJBZLNPPGDM-UHFFFAOYSA-N
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Patent
US05030629

Procedure details

64 g (320 mmoles) of dodecanoic acid and 61.1 ml (640 mmoles) of 2-amino-2-methylpropanol was placed in a two neck flask equipped with a vigreux column, distillation condenser and a thermometer. The temperature of the reaction mixture was slowly brought to 180° C. and maintained there for 9 hours. After cooling, a 10% alcoholic KOH solution (2 g, 3.6 mmoles) was added and the reflux was continued at 180° C. for 4 hours. The excess 2-amino-2-methylpropanol was distilled at aspirator pressure (86° C./18 mm). When the vapor temperature reached 103° C., the distillation was discontinued and the residue was taken in petroleum ether and filtered. The filtrate was washed with dilute KOH, water, dried and concentrated. The oil was distilled at 120° C./1.2 mm Hg to give 70.5 g (87%) of product.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
61.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([OH:14])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[NH2:15][C:16]([CH3:20])([CH3:19])[CH2:17]O.[OH-].[K+]>>[CH3:17][C:16]1([CH3:20])[CH2:19][O:14][C:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[N:15]1 |f:2.3|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
61.1 mL
Type
reactant
Smiles
NC(CO)(C)C
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a vigreux column, distillation condenser
CUSTOM
Type
CUSTOM
Details
was slowly brought to 180° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained there for 9 hours
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
The excess 2-amino-2-methylpropanol was distilled at aspirator pressure (86° C./18 mm)
CUSTOM
Type
CUSTOM
Details
reached 103° C.
DISTILLATION
Type
DISTILLATION
Details
the distillation
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with dilute KOH, water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled at 120° C./1.2 mm Hg

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1(N=C(OC1)CCCCCCCCCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 70.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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